4-(Cyclooctylcarbamoyl)phenyl acetate
Description
4-(Cyclooctylcarbamoyl)phenyl acetate is a synthetic organic compound featuring a phenyl acetate backbone substituted with a cyclooctylcarbamoyl group. The cyclooctyl moiety, a saturated eight-membered ring, introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and modulate interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
[4-(cyclooctylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13(19)21-16-11-9-14(10-12-16)17(20)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOXCFQDFPSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclooctylcarbamoyl)phenyl acetate typically involves the reaction of cyclooctylamine with phenyl acetate under specific conditions. One common method is the esterification reaction, where cyclooctylamine reacts with phenyl acetate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclooctylcarbamoyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Hydrolysis: The major products are cyclooctylamine and phenyl acetic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-(Cyclooctylcarbamoyl)phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclooctylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets. The ester bond in the compound can be hydrolyzed by esterases, releasing the active cyclooctylamine and phenyl acetic acid. These products can then interact with various biological pathways, exerting their effects through enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-(Cyclooctylcarbamoyl)phenyl acetate can be contextualized through comparisons with structurally related phenyl acetate derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Phenyl Acetate Derivatives
| Compound Name | Substituent Features | Biological Activities | Key Findings |
|---|---|---|---|
| 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate | 3-Cl, 4-F substituents | Acetylcholinesterase (AChE) inhibition | Enhanced lipophilicity and non-covalent enzyme interactions |
| 4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate | 2-Cl, 5-CF₃ substituents | Metabolic stability | Trifluoromethyl group improves resistance to oxidative metabolism |
| 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate | 4-Ethyl group | Therapeutic candidate (unspecified) | Ethyl group increases hydrophobicity, potentially enhancing bioavailability |
| 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate | 3,5-diCl substituents | Distinct activity profile | Substitution pattern alters target selectivity and potency |
| This compound | Cyclooctylcarbamoyl group | Hypothetical: Enzyme modulation, drug precursor | Bulky cyclooctyl group may sterically hinder binding but improve lipid solubility (inferred) |
Pharmacokinetic and Physicochemical Properties
- Solubility: Acetate esters generally improve water solubility compared to non-esterified analogs, though bulky substituents may counteract this effect.
- Metabolic Stability: Trifluoromethyl and cyclooctyl groups are less susceptible to metabolic degradation than chlorophenyl or ethylphenyl groups, suggesting longer half-lives for derivatives with these features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
